Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate is a heterocyclic compound with a pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate typically involves the condensation of ethyl acetoacetate with phenylhydrazine. The reaction is usually carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and other functionalized pyrazole compounds .
Scientific Research Applications
Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its biological activity against various pathogens.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-carbethoxypyrazolone
- Ethyl 5-oxo-1-phenyl-2-pyrazoline-3-carboxylate
- 2-Pyrazoline-3-carboxylic acid, 5-oxo-1-phenyl-, ethyl ester
Uniqueness
Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C13H14N2O3
Molecular Weight: 246.26 g/mol
IUPAC Name: this compound
InChI Key: PFJJREYHEKKQLY-UHFFFAOYSA-N
The compound features a pyrazole ring that is substituted with a phenyl group and an ethyl ester functional group. The presence of the keto group enhances its reactivity and potential biological activity.
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating significant antibacterial effects. For instance, studies have shown that related compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a potential application in treating infections .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. This compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Preliminary results indicate that this compound may reduce the production of prostaglandins, thereby alleviating inflammation .
Antitumor Activity
Recent studies have explored the anticancer potential of pyrazole derivatives. This compound has shown promise in inhibiting cancer cell proliferation in vitro. The structure–activity relationship analysis indicates that modifications to the phenyl group can enhance cytotoxicity against various cancer cell lines .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
Structural Feature | Impact on Activity |
---|---|
Keto Group | Increases reactivity and potential for biological interaction. |
Phenyl Substitution | Enhances lipophilicity, improving cell membrane penetration. |
Ethyl Ester Group | Influences solubility and bioavailability. |
Case Study 1: Antimicrobial Efficacy
A study conducted by Xiong et al. demonstrated that derivatives similar to Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 32 µg/mL for certain derivatives, indicating strong antimicrobial potential .
Case Study 2: Anti-inflammatory Action
In an experimental model of inflammation induced by carrageenan in rats, compounds related to Ethyl 3-methyl-5-oxo exhibited a reduction in paw edema comparable to standard anti-inflammatory drugs such as diclofenac. The IC50 values for COX inhibition were found to be significantly lower than those of control compounds .
Case Study 3: Anticancer Activity
Research by Zhang et al. explored the anticancer effects of pyrazole derivatives on human cancer cell lines. Ethyl 3-methyl-5-oxo showed IC50 values ranging from 10 to 20 µM against various cancer types, highlighting its potential as a lead compound for further development in oncology .
Properties
IUPAC Name |
ethyl 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(17)11-9(2)14-15(12(11)16)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRXIEUFRVSVEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=NN(C1=O)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345943 | |
Record name | ethyl 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29711-06-6 | |
Record name | ethyl 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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